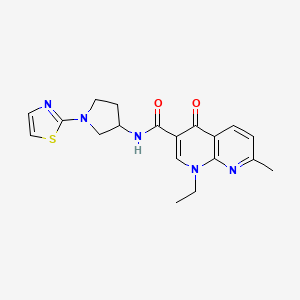

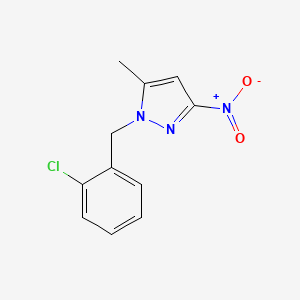

![molecular formula C17H24ClN3O3 B2559662 1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine CAS No. 1984768-94-6](/img/structure/B2559662.png)

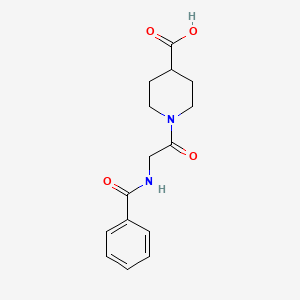

1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of N-Boc piperazine . It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

Synthesis Analysis

The synthesis of this compound involves heterocyclic building blocks . It’s also mentioned that this compound is an important intermediate of the Lacosamide synthesis .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

This compound is a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 86-90 °C . Its empirical formula is C16H22N2O3 and it has a molecular weight of 290.36 .科学的研究の応用

Synthesis and Characterization

Research has led to the synthesis and characterization of compounds structurally related to 1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine. For instance, the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into the molecular architecture and potential biological activities of similar compounds (Sanjeevarayappa et al., 2015). Another study on the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate highlights the typical bond lengths and angles, contributing to understanding the structural aspects of similar chemical entities (Mamat et al., 2012).

Biological Evaluation

Further research into tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate derivatives has explored their antibacterial and antifungal activities, providing a basis for evaluating the biological potential of similar compounds (Kulkarni et al., 2016).

Palladium-Catalysed Aromatic Amination Reactions

The use of N-tert-butoxycarbonylpiperazine in palladium-catalysed aromatic amination reactions of bromoarenes, followed by routine removal of the Boc group, showcases the synthetic versatility and utility of similar compounds in the synthesis of arylpiperazines, which have significant chemical interest (Kerrigan et al., 1998).

Antimalarial Activity

Research into (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives demonstrates the potential anti-malarial activity of compounds within this chemical space, highlighting the importance of specific functional groups and molecular conformations for generating activity (Cunico et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)19-12-15(22)21-9-7-20(8-10-21)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFTGUIHNCUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

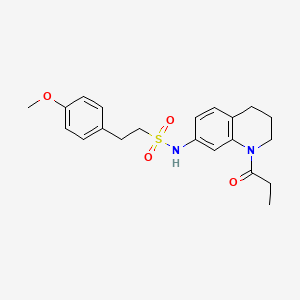

![N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2559587.png)

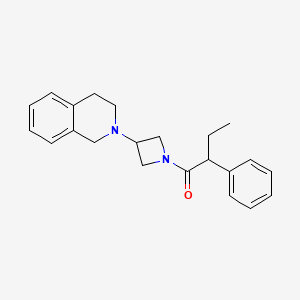

![1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559593.png)

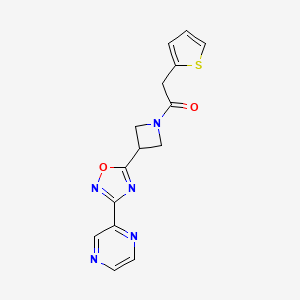

![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2559599.png)